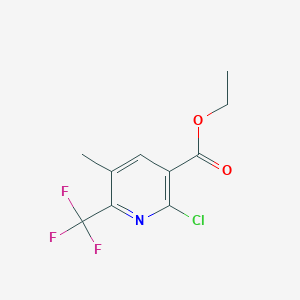
Ethyl 2-chloro-5-methyl-6-(trifluoromethyl)nicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-chloro-5-methyl-6-(trifluoromethyl)nicotinate is an organic compound with the molecular formula C9H7ClF3NO2. This compound is a derivative of nicotinic acid and contains a trifluoromethyl group, which is known for its electron-withdrawing properties. The presence of the trifluoromethyl group often imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-chloro-5-methyl-6-(trifluoromethyl)nicotinate typically involves the esterification of the corresponding nicotinic acid derivative. One common method involves the reaction of 2-chloro-5-methyl-6-(trifluoromethyl)nicotinic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.
化学反応の分析
Types of Reactions
Ethyl 2-chloro-5-methyl-6-(trifluoromethyl)nicotinate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or sodium ethoxide in an alcoholic solvent.
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic solvent.
Major Products Formed
Nucleophilic Substitution: Formation of substituted nicotinates.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines.
科学的研究の応用
Ethyl 2-chloro-5-methyl-6-(trifluoromethyl)nicotinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of the trifluoromethyl group.
作用機序
The mechanism of action of Ethyl 2-chloro-5-methyl-6-(trifluoromethyl)nicotinate is largely dependent on its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors by increasing its lipophilicity and electron-withdrawing capacity. This can lead to the modulation of biological pathways and the exertion of therapeutic effects.
類似化合物との比較
Similar Compounds
Methyl nicotinate: A methyl ester of nicotinic acid used in topical preparations for muscle and joint pain.
Ethyl nicotinate: An ethyl ester of nicotinic acid with similar applications to methyl nicotinate.
Methyl 2-bromo-6-(trifluoromethyl)nicotinate: A brominated derivative with potential use in organic synthesis.
Uniqueness
Ethyl 2-chloro-5-methyl-6-(trifluoromethyl)nicotinate is unique due to the presence of both a chlorine atom and a trifluoromethyl group, which impart distinct chemical reactivity and physical properties. These features make it a valuable compound for research and industrial applications, particularly in the development of new materials and pharmaceuticals.
特性
分子式 |
C10H9ClF3NO2 |
|---|---|
分子量 |
267.63 g/mol |
IUPAC名 |
ethyl 2-chloro-5-methyl-6-(trifluoromethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C10H9ClF3NO2/c1-3-17-9(16)6-4-5(2)7(10(12,13)14)15-8(6)11/h4H,3H2,1-2H3 |
InChIキー |
NMMCQBKYNZVGGH-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(N=C(C(=C1)C)C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


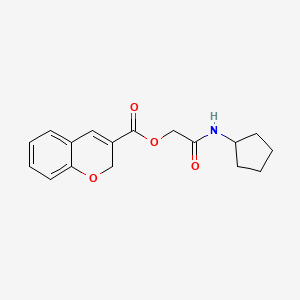
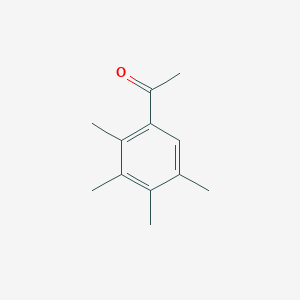
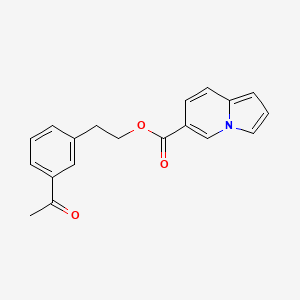
![4-(Benzylsulfanyl)-5-nitro-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B12939685.png)
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-2-phenoxyacetamide](/img/structure/B12939687.png)
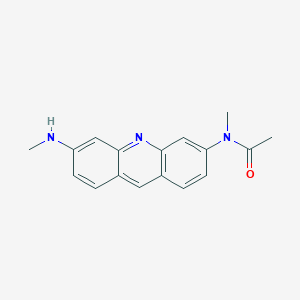
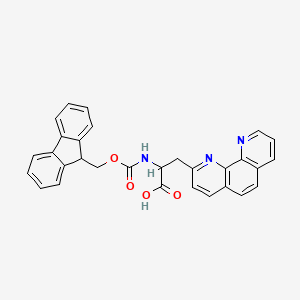
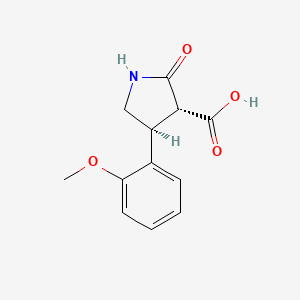
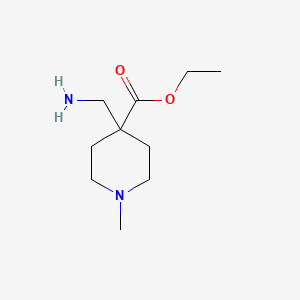

![9-[Bis(methylsulfanyl)methylidene]-10-methylacridine](/img/structure/B12939727.png)
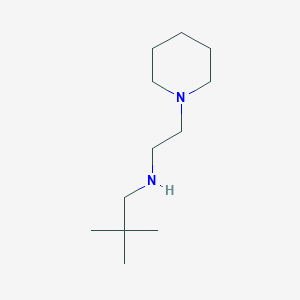
![N-(tert-Butyl)-3-(4-((2-ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridin-3-yl)methyl)phenyl)-5-isobutylthiophene-2-sulfonamide](/img/structure/B12939729.png)

